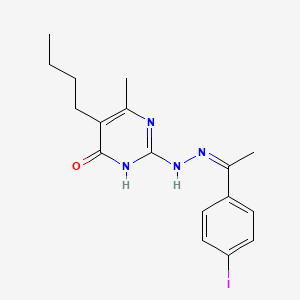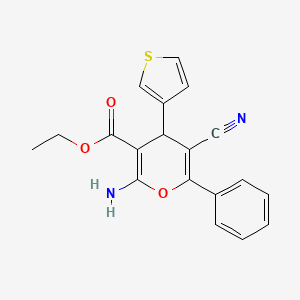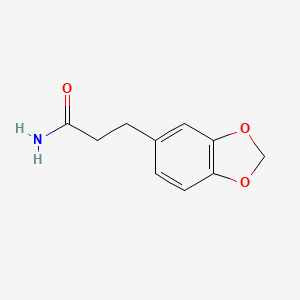![molecular formula C23H30N2O2S B6069872 1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)
1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, commonly known as MSP, is a piperazine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. MSP is a highly potent and selective 5-HT7 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用機序
MSP acts as a highly potent and selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of a wide range of physiological and behavioral processes, including mood, cognition, and sleep.
Biochemical and Physiological Effects:
MSP has been shown to have a number of biochemical and physiological effects, including:
1. Modulation of the serotonergic system: MSP has been shown to modulate the serotonergic system, which is involved in the regulation of mood, cognition, and sleep.
2. Modulation of the GABAergic system: MSP has been shown to modulate the GABAergic system, which is involved in the regulation of anxiety.
3. Modulation of the cholinergic system: MSP has been shown to modulate the cholinergic system, which is involved in memory.
実験室実験の利点と制限
One of the main advantages of MSP is its high potency and selectivity for the 5-HT7 receptor. This makes it a useful tool for investigating the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one of the limitations of MSP is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on MSP, including:
1. Investigation of its potential as a therapeutic agent in various neurological and psychiatric disorders.
2. Development of more potent and selective 5-HT7 receptor antagonists.
3. Investigation of the role of the 5-HT7 receptor in various physiological and behavioral processes.
4. Investigation of the pharmacokinetics and pharmacodynamics of MSP in vivo.
Conclusion:
In conclusion, MSP is a highly potent and selective 5-HT7 receptor antagonist that has gained attention in the scientific community due to its potential as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to have a number of biochemical and physiological effects, including modulation of the serotonergic, GABAergic, and cholinergic systems. While there are some limitations to its use in lab experiments, there are a number of future directions for research on MSP that hold promise for the development of new treatments for these disorders.
合成法
The synthesis of MSP involves a multi-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylcyclohexanone to form 4-(4-phenylcyclohexyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with piperazine in the presence of a base to yield MSP.
科学的研究の応用
MSP has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent in various neurological and psychiatric disorders. Some of the areas of research include:
1. Depression: MSP has been shown to have antidepressant-like effects in animal models of depression. It has been suggested that this is due to its ability to modulate the serotonergic system, which is known to play a key role in the pathophysiology of depression.
2. Anxiety: MSP has also been shown to have anxiolytic effects in animal models of anxiety. This is thought to be due to its ability to modulate the GABAergic system, which is known to play a key role in the regulation of anxiety.
3. Memory: MSP has been shown to improve memory in animal models of Alzheimer's disease. This is thought to be due to its ability to modulate the cholinergic system, which is known to play a key role in memory.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-19-7-13-23(14-8-19)28(26,27)25-17-15-24(16-18-25)22-11-9-21(10-12-22)20-5-3-2-4-6-20/h2-8,13-14,21-22H,9-12,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKMLYKKCPPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)

![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6069812.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069826.png)
![3-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6069829.png)



![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6069860.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)